![molecular formula C6H16N2O B13567070 O-[4-(Dimethylamino)butyl]hydroxylamine CAS No. 392235-43-7](/img/structure/B13567070.png)
O-[4-(Dimethylamino)butyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[4-(Dimethylamino)butyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically involves the alkylation of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-[4-(Dimethylamino)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Alkylated or acylated hydroxylamines.
Applications De Recherche Scientifique
O-[4-(Dimethylamino)butyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.
Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
Mécanisme D'action
The mechanism of action of O-[4-(Dimethylamino)butyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-tert-Butylhydroxylamine: Similar in structure but with a tert-butyl group instead of the 4-(dimethylamino)butyl group.
O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more sterically hindered.
Hydroxylamine-O-sulfonic acid: A more reactive derivative used in electrophilic amination reactions.
Uniqueness
O-[4-(Dimethylamino)butyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Additionally, its ability to form stable complexes with metal ions sets it apart from other hydroxylamines.
Propriétés
Numéro CAS |
392235-43-7 |
|---|---|
Formule moléculaire |
C6H16N2O |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
O-[4-(dimethylamino)butyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3 |
Clé InChI |
AYMXHOSODFGBMX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


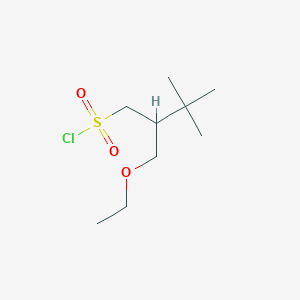
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
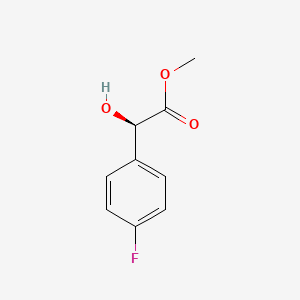

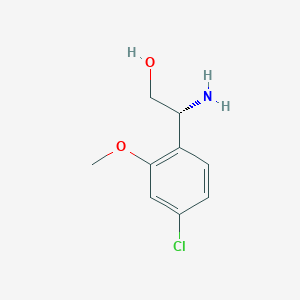
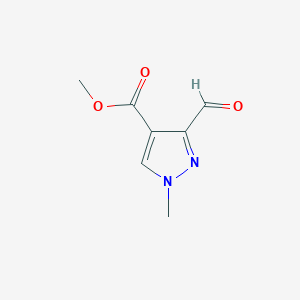
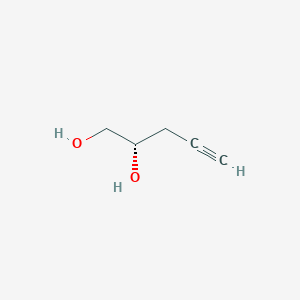
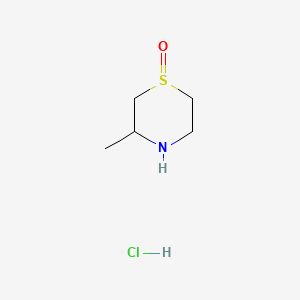
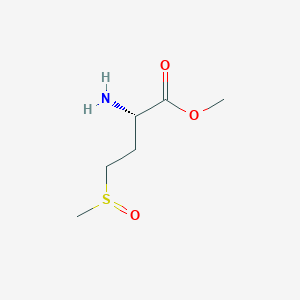

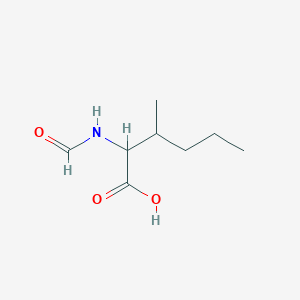
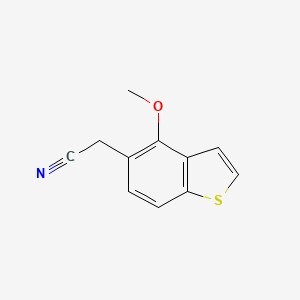
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
